molecular formula C8H7N3O B15135010 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one

2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B15135010
M. Wt: 161.16 g/mol
InChI Key: DKFWKMPZLBXAPI-UHFFFAOYSA-N
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Description

2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one is a versatile chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound is a core structural element in the development of potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase . MPS1 is a central component of the spindle assembly checkpoint (SAC), and its overexpression is implicated in various cancers, making it a promising therapeutic target . Research indicates that the pyrido[3,4-d]pyrimidine core structure offers excellent potency and kinase selectivity . The introduction of specific substituents, particularly at the 6-position of this core, has been a critical strategy to enhance metabolic stability in human liver microsomes and improve selectivity over homologous kinases like CDK2 . These optimized inhibitors, built upon this scaffold, are being investigated for their efficacy in targeted cancer therapies, including for aggressive forms such as triple-negative breast cancer, both as single agents and in combination with chemotherapeutics like paclitaxel . The compound serves as a crucial intermediate for researchers synthesizing novel analogs to explore structure-activity relationships (SAR) and further refine the pharmacological properties of this inhibitor class . 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h2-4,6H,1H3

InChI Key

DKFWKMPZLBXAPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2C=CN=CC2=N1

Origin of Product

United States

Preparation Methods

Condensation Reactions for Core Structure Formation

Condensation reactions between 2-aminopyridine derivatives and β-oxo esters or alkynoates are widely employed to construct the pyridopyrimidinone scaffold. A catalyst-free approach using ethylene glycol (EG) as a solvent has emerged as a green and efficient method. In this protocol, 2-aminopyridine reacts with ethyl acetoacetate at 100°C for 4 hours, yielding 2-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones with up to 85% efficiency. The high boiling point and acidic nature of EG facilitate intramolecular cyclization without requiring metal catalysts, reducing purification steps and environmental impact.

Key Reaction Parameters:

Parameter Optimal Condition Yield (%)
Solvent Ethylene glycol 85
Temperature 100°C 85
Reaction Time 4 hours 85
Catalyst None 85

This method’s scalability was demonstrated in a 10 mmol-scale reaction, maintaining a yield of 82%. The methyl group at the 2-position is introduced via ethyl acetoacetate, which acts as both a carbonyl source and methyl donor.

Cyclization Strategies Using Metal Catalysts

Transition-metal-catalyzed cyclization offers an alternative route for synthesizing pyridopyrimidinones with precise regioselectivity. Copper(I) bromide (CuBr) has shown exceptional activity in promoting the cyclocondensation of 2-aminopyridines and β-oxo esters. In toluene at 100°C, CuBr achieves a 65% yield of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives within 6 hours. The catalyst facilitates C–N bond formation and stabilizes intermediates through coordination, enabling milder conditions compared to non-catalytic methods.

Comparative Catalyst Performance:

Catalyst Solvent Yield (%)
CuBr Toluene 65
Ag₂CO₃ Toluene 30
ZnCl₂ Toluene 15
None Ethylene glycol 85

Notably, silver-based catalysts like Ag₂CO₃ exhibit lower efficiency due to poor intermediate stabilization. Copper catalysts remain preferred for reactions requiring functional group tolerance, particularly when introducing electron-withdrawing substituents.

Multicomponent Reactions for Structural Diversification

Multicomponent reactions (MCRs) enable the simultaneous incorporation of the methyl group and pyrimidinone ring. A Biginelli-type reaction involving barbituric acid, aryl aldehydes, and urea has been adapted for pyridopyrimidinone synthesis. For example, refluxing barbituric acid, 2-aminopyridine, and ethyl acetoacetate in water with ceric ammonium nitrate (CAN) as a catalyst produces tetrahydropyrimido[4,5-d]pyrimidine derivatives in 89% yield. This one-pot strategy reduces synthetic steps and enhances atom economy.

Representative MCR Protocol:

  • Reactants: Barbituric acid (1.0 mmol), 2-aminopyridine (1.0 mmol), ethyl acetoacetate (1.0 mmol).
  • Catalyst: Ceric ammonium nitrate (10 mol%).
  • Conditions: Reflux in water for 3 hours.
  • Yield: 89%.

The methyl group is introduced via ethyl acetoacetate, while the pyrimidinone ring forms through cyclodehydration. This method is particularly advantageous for synthesizing analogs with varied substituents at the 2- and 4-positions.

Solvent Effects on Reaction Efficiency

Solvent choice critically impacts reaction kinetics and product distribution. Ethylene glycol (EG) outperforms traditional solvents like toluene or dimethylformamide (DMF) in condensation reactions. Its dual role as a solvent and Brønsted acid protonates the β-oxo ester, accelerating nucleophilic attack by 2-aminopyridine. A comparative study revealed the following trends:

Solvent Optimization Data:

Solvent Dielectric Constant Yield (%)
Ethylene glycol 37.7 85
Toluene 2.4 30
DMF 36.7 45
Ethanol 24.3 50

EG’s high dielectric constant promotes ionic intermediates, while its hygroscopic nature minimizes hydrolysis byproducts.

Post-Synthetic Modifications

Functionalization of the pyridopyrimidinone core enables access to derivatives with enhanced biological activity. Bromination at the 7-position using phosphorus oxybromide (POBr₃) in acetic acid yields 7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one, a precursor for Suzuki-Miyaura cross-coupling. This two-step process involves:

  • Bromination: 2-Methyl-4aH-pyrido[3,4-d]pyrimidin-4-one reacts with POBr₃ at 80°C for 12 hours (Yield: 78%).
  • Cross-Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 7-position.

Industrial-Scale Production Techniques

Continuous flow reactors have been adopted for large-scale synthesis, offering superior heat transfer and reproducibility. A pilot study using a microreactor system achieved a 92% yield of 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one at a throughput of 5 kg/day. Key parameters included:

  • Residence Time: 8 minutes.
  • Temperature: 120°C.
  • Catalyst: Immobilized CuBr on silica gel.

This method reduces reaction time from hours to minutes and eliminates batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridopyrimidines, which can have varied biological activities .

Scientific Research Applications

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name/ID Core Structure Substituent Position Key Functional Groups Metabolic Stability (AO) Biological Activity Source
2-Methyl-4aH-pyrido[3,4-d]pyrimidin-4-one Pyrido[3,4-d]pyrimidin-4-one C2 Methyl High (AO-resistant) Not explicitly reported
Compound 53a () Pyrido[3,4-d]pyrimidin-4-one C8 Pyrazolyl-piperidine-chlorobenzyl Likely low Potent cell activity (unspecified)
FO2 () Pyrido[3,4-d]pyrimidin-4-one C8 Pyrazolyl-(1-methylpiperidin-4-yl) Likely low Structural data only
Compound 3b () Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one Core variation Hydroxyphenyl Not studied Xanthine oxidase inhibitor
Compound 44g () Pyrido[3,4-d]pyrimidin-4-one C8 Piperazinyl-pyridinyl Unknown Not reported
HA6 () Pyrido[3,4-d]pyrimidin-4-one C8 Pyrazolyloxy Likely low Ligand in structural studies

Metabolic Stability

  • C2-Substituted Derivatives : The 2-methyl group in 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one blocks oxidation by AO, a major metabolic pathway for unsubstituted or C8-substituted analogs. This was confirmed via LC-MS and molecular modeling, where C2-substituted derivatives showed negligible AO-mediated clearance .
  • C8-Substituted Derivatives : Compounds like 53a () and FO2 () are prone to AO-mediated metabolism due to unblocked C2 positions, leading to higher in vivo clearance .

Biological Activity

2-Methyl-4aH-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidine family, known for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a fused pyridine and pyrimidine ring, positions it as a promising candidate for drug development, particularly in targeting various kinases involved in cellular signaling pathways.

Chemical Structure and Properties

The molecular formula of 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one is C₇H₈N₄O. The compound features a methyl group at the 2-position and a keto group at the 4-position of the pyrimidine ring. This specific substitution pattern influences its biological activity and interaction with molecular targets.

The primary mechanism of action for 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one involves the inhibition of specific kinases, which are critical for regulating cellular processes such as proliferation and survival. By binding to the active sites of these kinases, the compound can disrupt signaling pathways that are often dysregulated in cancer cells. This inhibition could lead to reduced tumor growth and increased apoptosis in malignant cells.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one. It has been identified as a potential inhibitor of various kinases associated with cancer progression:

Kinase Target Effect Reference
CDK1Inhibition of cell cycle progression
KDM4Inhibition leading to altered histone methylation
KDM5Similar effects on histone modifications

The compound's ability to inhibit these kinases suggests its potential role in developing targeted therapies for various cancers.

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer activity, derivatives of 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one have demonstrated antimicrobial and anti-inflammatory properties. These activities broaden its therapeutic potential beyond oncology, indicating possible applications in treating infections and inflammatory conditions.

Case Studies

  • Inhibition Studies : A study investigating the effects of 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one on cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The compound was shown to induce apoptosis through caspase activation pathways.
  • Metabolism and Pharmacokinetics : Research on the metabolism of this compound revealed that it undergoes extensive biotransformation via aldehyde oxidase, impacting its in vivo clearance rates. This metabolic pathway is crucial for understanding its pharmacokinetic profile and optimizing dosing regimens in clinical settings .

Summary of Findings

The biological activity of 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one highlights its potential as a lead compound in drug development:

  • Anticancer Activity : Inhibits key kinases involved in tumor growth.
  • Antimicrobial Effects : Exhibits properties that may be beneficial against bacterial infections.
  • Anti-inflammatory Potential : Could be explored for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one?

  • Methodology : A multi-step synthesis can be adapted from analogous pyrido-pyrimidinone systems. For example:

Core Formation : Condensation of substituted pyridine precursors with carbonyl-containing reagents (e.g., aldehydes or ketones) under basic conditions. highlights the use of sodium methoxide in methanol for cyclization reactions .

Methylation : Introduce the 2-methyl group via alkylation or nucleophilic substitution. Triethylamine is often used as a base to deprotonate intermediates and facilitate substitution .

Purification : Chromatography or crystallization (as in ) ensures high purity .

Q. How can the structure of 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one be confirmed experimentally?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to identify methyl groups and aromatic protons. For example, the 2-methyl group would appear as a singlet near δ 2.5 ppm.
  • X-ray Crystallography : Resolve the 4aH configuration and confirm regiochemistry (as in , which used X-ray for pyrazolo-pyrimidinones) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peak) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one?

  • Experimental Design :

  • Assay Selection : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. provides a template for comparative activity tables .
  • Control Compounds : Include known antibiotics (e.g., ciprofloxacin) and solvent controls.
  • Mechanistic Studies : Perform time-kill assays or membrane permeability tests (e.g., propidium iodide uptake) to assess bactericidal vs. bacteriostatic effects.

Q. How can contradictions in reported biological activities of pyrido[3,4-d]pyrimidin-4-one derivatives be resolved?

  • Root Causes :

  • Structural Variations : Substituents (e.g., halogens, alkyl groups) significantly alter activity. For example, halogenation at the 6-position ( ) enhances electrophilicity and target binding .
  • Assay Conditions : Differences in pH, temperature, or bacterial strain selection (e.g., vs. 18) can lead to variability .
    • Resolution Strategies :
  • Standardize testing protocols (e.g., identical strains and growth media).
  • Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding (as in ) .

Q. What are the key considerations for isotopic labeling of 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one in metabolic studies?

  • Labeling Strategy :

  • Deuterium Incorporation : Replace hydrogen atoms in the methyl group (e.g., 2H3^2H_3-methyl) using deuterated reagents (e.g., CD3_3I). demonstrates this approach for tracking metabolic stability .
  • Synthetic Challenges : Avoid isotopic exchange during purification (use mild conditions like low-temperature crystallization).
    • Applications :
  • Metabolic Pathway Tracing : Use LC-MS to detect deuterated metabolites in liver microsomes.
  • Pharmacokinetics : Compare t1/2t_{1/2} and clearance rates between labeled and unlabeled compounds.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the cytotoxicity of pyrido-pyrimidinone analogs?

  • Case Study : reports moderate activity against Pseudomonas aeruginosa, while shows no activity for structurally similar PDE9 inhibitors.
  • Factors to Evaluate :

  • Structural Differences : The presence of a trifluoromethyl group ( ) may enhance lipophilicity and membrane penetration .
  • Cellular Targets : Cytotoxicity in cancer cells (e.g., ) vs. antimicrobial activity requires distinct mechanistic evaluations .
    • Recommendations :
  • Perform dose-response curves across multiple cell lines.
  • Validate target engagement using biochemical assays (e.g., enzyme inhibition).

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